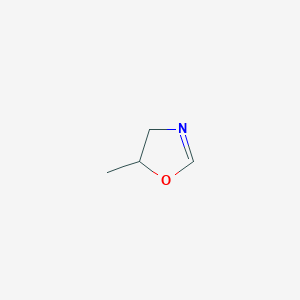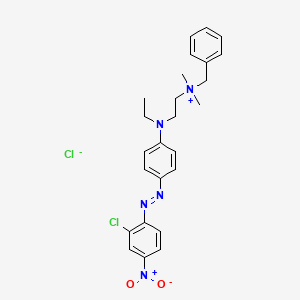
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride is an organic compound known for its vibrant dark red color. It is primarily used in the dyeing industry due to its excellent dyeing properties, especially on acrylic fibers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride involves a multi-step process:
Diazotization: 2-Chloro-4-nitroaniline is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with N,N-dimethylethylenediamine to produce the azo compound.
Quaternization: The resulting azo compound is quaternized with benzyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, efficient mixing, and purification steps to remove any impurities .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially under strong oxidizing conditions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzyl derivatives.
科学研究应用
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing acrylic fibers, providing vibrant and long-lasting colors
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Biological Targets: The compound can bind to proteins and nucleic acids, altering their function.
Chemical Transformations: The azo group can be reduced to amines, which can then participate in further chemical reactions.
相似化合物的比较
Similar Compounds
Azobenzene: Another azo compound with similar dyeing properties but different substituents.
Disperse Red 13: A dye with a similar structure but different functional groups, used in textile dyeing.
C.I. Disperse Red 13: Another azo dye with similar applications in the textile industry.
Uniqueness
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride is unique due to its specific combination of functional groups, which provide distinct dyeing properties and reactivity. Its ability to form stable, vibrant colors on acrylic fibers sets it apart from other similar compounds .
属性
CAS 编号 |
35714-87-5 |
|---|---|
分子式 |
C25H29Cl2N5O2 |
分子量 |
502.4 g/mol |
IUPAC 名称 |
benzyl-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H29ClN5O2.ClH/c1-4-29(16-17-31(2,3)19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)27-28-25-15-14-23(30(32)33)18-24(25)26;/h5-15,18H,4,16-17,19H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
PXXCCMGFXWJIJS-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




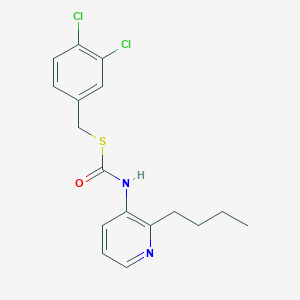
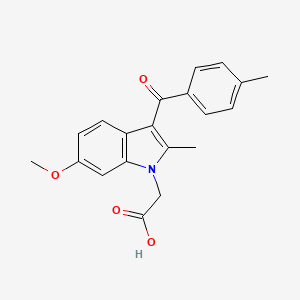

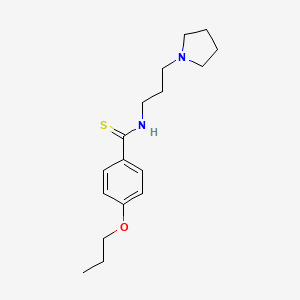
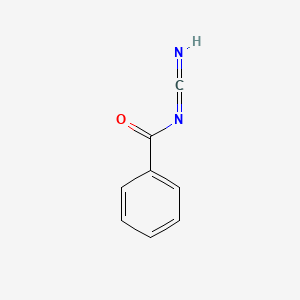



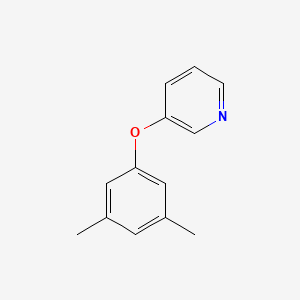
![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

